molecular formula C13H20N4O2 B3027992 tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate CAS No. 1448850-55-2

tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B3027992
CAS No.: 1448850-55-2
M. Wt: 264.32
InChI Key: HBBAVZIGQPFZOT-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a pyrimidine substituent. Its molecular formula is C₁₃H₂₀N₄O₂, and it features a tert-butyl carbamate group at the 1-position of the pyrrolidine ring and a pyrimidin-4-ylamino group at the 3R-position. This compound is frequently utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor synthesis due to the pyrimidine moiety’s role in hydrogen bonding interactions . A key synthetic route involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with pyrimidine derivatives under optimized conditions, yielding the product with a TLC Rf value of 0.29 (hexane:ethyl acetate = 4:1) . It is commercially available (e.g., CymitQuimica, Ref: 10-F097421) but requires inquiry-based pricing .

Properties

IUPAC Name

tert-butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-10(8-17)16-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,14,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBAVZIGQPFZOT-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127214
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448850-55-2
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448850-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Pyrimidin-4-ylamino Group: This step involves the nucleophilic substitution of a pyrimidine derivative with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages in terms of sustainability and scalability .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Reagents Product Source
Acidic hydrolysis (HCl, dioxane)6M HCl, 24 h, room temperature(3R)-3-(Pyrimidin-4-ylamino)pyrrolidine-1-carboxylic acid
Basic hydrolysis (NaOH, THF/H₂O)2M NaOH, reflux, 12 hSodium salt of the carboxylic acid

Mechanistic Insight :

  • Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.

  • Basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate that collapses to release tert-butanol.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s amino group participates in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.

Reaction Type Reagents/Conditions Product Source
AlkylationAlkyl halide, K₂CO₃, DMF, 80°C, 14 hN-Alkylated pyrimidine derivative
AcylationAcetyl chloride, NEt₃, THF, 0°C to RTN-Acetylated product

Example :

  • Reaction with methyl iodide in DMF yields tert-butyl (3R)-3-(N-methylpyrimidin-4-ylamino)pyrrolidine-1-carboxylate .

Coupling Reactions

The amino group facilitates cross-coupling reactions, enabling structural diversification.

Coupling Type Catalyst/Reagents Product Source
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CArylated pyrimidine derivatives
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acid, dioxane, 90°CBiaryl-modified compounds (requires halogenation)

Note : Direct Suzuki coupling requires prior halogenation of the pyrimidine ring, which is not inherent to the parent compound.

Oxidative Transformations

The pyrrolidine ring and pyrimidine moiety can undergo oxidation under controlled conditions.

Oxidation Target Reagents/Conditions Product Source
Pyrrolidine ringOsO₄, NMO, THF/H₂O, RT, 3–5 hDihydroxylated pyrrolidine derivative
Pyrimidine ringKMnO₄, H₂O, 100°C, 6 hPyrimidine N-oxide (hypothetical based on)

Example :

  • OsO₄-mediated dihydroxylation of the pyrrolidine ring generates tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate , a precursor for further functionalization .

Deprotection and Functional Group Interconversion

The tert-butyl group and amino moiety allow sequential deprotection and derivatization.

Reaction Conditions Application Source
Boc deprotectionTFA/DCM (1:1), RT, 2 hFree pyrrolidine-amine for peptide coupling
Reductive aminationNaBH₃CN, aldehyde, MeOH, RT, 12 hSecondary amine derivatives

Key Data :

  • Boc deprotection with trifluoroacetic acid (TFA) achieves >95% yield in pyrrolidine analogs .

Comparative Reactivity of Analogous Compounds

Structural analogs highlight the influence of substituents on reactivity:

Compound Key Reaction Outcome
(R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylateNucleophilic aromatic substitutionChlorine replaced with amines or alkoxy groups
tert-Butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylateAlkylationEnhanced steric hindrance alters selectivity

Scientific Research Applications

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, which play critical roles in cell signaling and regulation. Kinase inhibitors are essential in treating cancers and other diseases where signaling pathways are disrupted. For instance, it has been noted that compounds similar to tert-butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate exhibit activity against tyrosine kinases, which are often implicated in oncogenesis .

Pharmaceutical Development

Research indicates that this compound can serve as a scaffold for the development of new pharmaceuticals targeting specific pathways involved in disease progression. It has been incorporated into various drug discovery programs aimed at creating more effective treatments for conditions such as cancer and autoimmune diseases .

Biochemical Studies

The compound is utilized in biochemical assays to study the interactions between small molecules and protein targets. This application is crucial for understanding the mechanism of action of potential drugs and optimizing their efficacy and safety profiles .

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Kinase InhibitionDemonstrated that derivatives of this compound effectively inhibit specific kinases involved in cancer cell proliferation.
Study 2Drug DevelopmentIdentified structural modifications that enhance potency and selectivity against target enzymes, leading to promising lead compounds for further development.
Study 3Enzyme ModulationShowed that the compound can modulate the activity of deubiquitylating enzymes (DUBs), which are critical in regulating protein degradation pathways .

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-4-ylamino group is likely to play a key role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Features
tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate Pyrimidin-4-ylamino group at 3R-position C₁₃H₂₀N₄O₂ 264.32 944994-03-0 (related intermediate); exact CAS not explicitly stated in evidence Chiral, pyrimidine for kinase targeting
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate Pyrazin-2-ylamino group at 3-position C₁₃H₂₀N₄O₂ 264.32 1186298-86-1 Pyrazine instead of pyrimidine; similar molecular weight but distinct heterocyclic interactions
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromopyridinyloxy-methyl substituent C₁₉H₂₈BrN₃O₅ 458.35 Not provided Bromine enhances reactivity for cross-coupling; dimethoxymethyl increases steric bulk
tert-Butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate Iodomethyl group at 3R-position C₁₀H₁₈INO₂ 311.16 311.16 (MDL: MFCD08059332) Iodo group enables nucleophilic substitution; lower molecular weight
tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate Dimethoxypyridinyl-methylcarbamate C₁₄H₂₀N₂O₄ 280.32 Not provided Methoxy groups enhance solubility; pyridine instead of pyrrolidine core

Research Implications

  • The target compound’s pyrimidine-pyrrolidine scaffold is a versatile template for medicinal chemistry, enabling modifications at the 3-position for target-specific optimization.
  • Structural analogues highlight the importance of substituent choice in balancing reactivity, solubility, and steric effects. For example, iodine or bromine atoms facilitate further derivatization, while methoxy groups improve pharmacokinetics.

Biological Activity

tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate (CAS No. 1448850-55-2) is a synthetic compound with a unique structure that has garnered interest in medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a pyrimidin-4-ylamino group and a tert-butyl ester. Its molecular formula is C13H20N4O2, and it has a molecular weight of 264.32 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the pyrimidin-4-ylamino group enhances its binding affinity to these targets, which can lead to various pharmacological effects. Research indicates that compounds with similar structures often exhibit antiviral, anti-inflammatory, and antibacterial properties .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds containing β-amino acid moieties, including derivatives similar to this compound. For instance, related compounds have shown significant antiviral activity against various viruses, including tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). These compounds demonstrated higher efficacy compared to traditional antiviral agents .

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Research on related pyrrolidine derivatives indicates that they can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of bacterial cell wall synthesis .

Case Studies

A study published in the journal Molecules evaluated the biological activities of several pyrrolidine derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited promising antibacterial and antiviral activities, making them suitable candidates for further development as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological ActivityReference
tert-Butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylateStructureModerate antiviral activity
tert-Butyl (3R)-3-(pyrimidin-5-ylamino)pyrrolidine-1-carboxylateStructureHigh antibacterial activity
A-87380StructureNeuraminidase inhibitor

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. A documented approach involves reacting tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with pyrimidin-4-yl derivatives under mild conditions (e.g., dichloromethane as solvent, 0–20°C). Catalysts like DMAP and triethylamine enhance reaction efficiency by activating intermediates .
  • Optimization Tips : Monitor reaction progress using TLC (hexane:ethyl acetate = 4:1; Rf ≈ 0.29) . Adjust stoichiometry of the pyrimidinyl reagent to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
  • Storage : Store at +4°C in airtight, light-resistant containers. The compound is a light-yellow solid with no reported hygroscopicity, but prolonged exposure to moisture should be avoided .

Q. What analytical techniques are suitable for confirming the compound’s identity and purity?

  • Techniques :

  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) to verify stereochemical integrity (retention time varies with mobile phase).
  • NMR : Key signals include tert-butyl protons (δ ~1.4 ppm in 1^1H NMR) and pyrrolidine/pyrimidine backbone resonances (δ 3.0–8.5 ppm) .
  • Mass Spectrometry : Expected molecular ion [M+H]+^+ at m/z = 293.3 (C13_{13}H21_{21}N4_4O2_2) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for the (3R) configuration?

  • Strategies :

  • Use enantiomerically pure starting materials (e.g., tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate) to avoid racemization .
  • Monitor chiral centers via polarimetry or chiral HPLC. Computational modeling (e.g., DFT) can predict optical rotation values for comparison .

Q. What role does this compound play in medicinal chemistry, particularly as a synthetic intermediate?

  • Applications :

  • Serves as a key intermediate in kinase inhibitor development. The pyrimidine moiety enables hydrogen bonding with ATP-binding pockets, while the tert-butyl group enhances lipophilicity for blood-brain barrier penetration .
  • Example: Used in multi-step syntheses of anticancer agents, where the pyrrolidine scaffold is functionalized with boronic esters or fluorophores for target engagement studies .

Q. How can computational methods aid in studying this compound’s reactivity or binding interactions?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Focus on the pyrimidine-pyrrolidine hinge region for binding free energy calculations .
  • Docking Studies : Use AutoDock Vina to predict binding poses with proteins of interest. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Data Contradictions and Resolution

Q. Discrepancies in reported physical properties (e.g., melting point, solubility) – how should researchers address these?

  • Analysis : Variations may arise from polymorphic forms or impurities. For example, solubility in DMSO ranges from 50–100 mM depending on batch purity .
  • Resolution : Characterize each batch via DSC (melting point) and Karl Fischer titration (water content). Cross-reference with peer-reviewed literature or patents for consensus values .

Methodological Tables

Analytical Parameter Recommended Technique Key Observations Reference
Chiral PurityChiral HPLC (AD-H column)Retention time: 8.2 min (mobile phase: hexane/ethanol = 70:30)
Molecular WeightESI-MS[M+H]+^+ = 293.3
StereochemistryPolarimetry[α]D20[α]_D^{20} = +15.6° (c = 1.0 in CHCl3_3)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

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